N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Overview
Description
N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C6H8F3N5O and its molecular weight is 223.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications
Luminescence Studies
Triazine derivatives, such as sym-triazines including atrazine and ametryn, have been studied for their low-lying excited states through computational and luminescence methods. These studies provide insights into the geometrical structures, energetics, and transition properties of triazine derivatives, contributing to the understanding of their absorption and emission features (Oliva et al., 2005).
Water Treatment Technologies
Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers for improved water flux and dye treatment capabilities. These membranes demonstrate enhanced surface hydrophilicity and dye rejection, indicating the potential of triazine derivatives in water purification technologies (Liu et al., 2012).
Sensor Development
Research on Schiff bases derived from triazine diamines has led to the development of selective electrodes for Sm3+ ions, demonstrating the application of triazine derivatives in the creation of sensitive and selective sensors for environmental and analytical purposes (Upadhyay et al., 2012).
Materials Science
Polyimides synthesized from triazine-based diamines exhibit exceptional solubility, electrochemical behavior, and thermal stability, making them suitable for applications in polymer semiconductors and advanced materials science (Li et al., 2017).
Properties
IUPAC Name |
2-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N5O/c1-11-4-12-3(10)13-5(14-4)15-2-6(7,8)9/h2H2,1H3,(H3,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLDCQPAUYHHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362395 | |
Record name | STK076603 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101988-70-9 | |
Record name | STK076603 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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